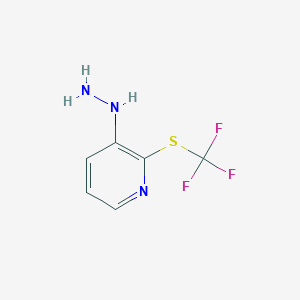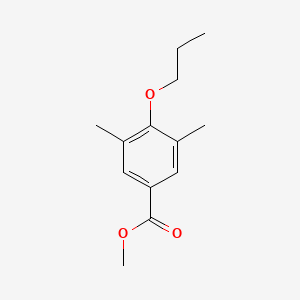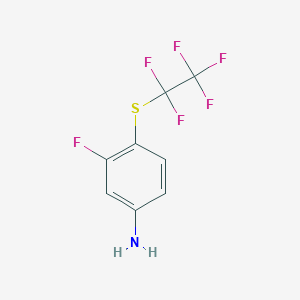
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% (3,4-DFTMSB) is a highly fluorinated aromatic compound with a wide range of applications in organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a crystalline solid at room temperature and has a melting point of 54°C. 3,4-DFTMSB is widely used as a reagent and catalyst in organic synthesis due to its highly fluorinated nature and its ability to form strong bonds with other molecules.
科学的研究の応用
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% has a wide range of applications in scientific research. It is commonly used as a reagent or catalyst in organic synthesis due to its highly fluorinated nature and its ability to form strong bonds with other molecules. It is also used as a solvent in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% is used in the synthesis of fluorinated polymers, which have a wide range of applications in the biomedical, electronics, and materials science fields.
作用機序
The mechanism of action of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% is not fully understood. However, it is believed that the highly fluorinated nature of the compound enables it to form strong bonds with other molecules. This allows it to act as a reagent or catalyst in organic synthesis reactions, enabling the formation of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% are not well understood. It is not known to be toxic or to have any adverse effects on human health. However, as with any chemical, it is important to handle 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% with caution and to follow safety protocols when handling the compound.
実験室実験の利点と制限
The advantages of using 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% in laboratory experiments include its highly fluorinated nature, which enables it to form strong bonds with other molecules, and its low toxicity. The main limitation of using 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% in laboratory experiments is its relatively high cost.
将来の方向性
The future of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% is promising. As research into the compound continues, its potential applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and other specialty chemicals will become more apparent. Additionally, research into the biochemical and physiological effects of 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% will provide further insight into its potential uses. Finally, further research into the synthesis of fluorinated polymers using 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% will enable the development of new materials with a wide range of applications in the biomedical, electronics, and materials science fields.
合成法
3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% can be synthesized through a number of different methods. The most common method involves the reaction of trifluoromethanesulfonyl chloride with 3,4-difluorobenzene in the presence of a base such as sodium hydroxide. This reaction produces 3,4-Difluoro-(trifluoromethylsulfonyl)benzene, 98% as the primary product and trifluoromethanesulfonic acid as a byproduct. Other methods of synthesis include the reaction of 3,4-difluorobenzene with trifluoromethanesulfonyl fluoride and the reaction of 3,4-difluorobenzene with trifluoromethanesulfonyl anhydride.
特性
IUPAC Name |
1,2-difluoro-4-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2S/c8-5-2-1-4(3-6(5)9)15(13,14)7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRBLOOTRNRCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-(trifluoromethylsulfonyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)
![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)


![tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351584.png)



